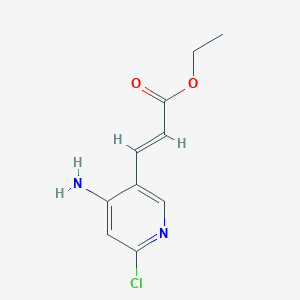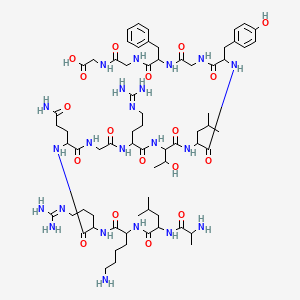
4,4-Difluoro-1-cyclohexanecarboxylic anhydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Difluoro-1-cyclohexanecarboxylic anhydride is a chemical compound with the molecular formula C14H18F4O3 It is characterized by the presence of two fluorine atoms attached to a cyclohexane ring, which is further connected to a carboxylic anhydride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4,4-difluorocyclohexanecarboxylic acid with acetic anhydride under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 4,4-Difluoro-1-cyclohexanecarboxylic anhydride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the anhydride group to alcohols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclohexanone, while reduction could produce difluorocyclohexanol .
Aplicaciones Científicas De Investigación
4,4-Difluoro-1-cyclohexanecarboxylic anhydride has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4,4-Difluoro-1-cyclohexanecarboxylic anhydride involves its interaction with molecular targets through its reactive functional groups. The fluorine atoms enhance its reactivity and influence its interactions with enzymes and other proteins. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various biochemical processes .
Comparación Con Compuestos Similares
4,4-Difluorocyclohexanecarboxylic acid: This compound is closely related and shares similar chemical properties.
Cyclohexanecarboxylic acid derivatives: These compounds have similar structural features but lack the fluorine atoms, which significantly alter their reactivity and applications.
Uniqueness: 4,4-Difluoro-1-cyclohexanecarboxylic anhydride is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C14H18F4O3 |
|---|---|
Peso molecular |
310.28 g/mol |
Nombre IUPAC |
(4,4-difluorocyclohexanecarbonyl) 4,4-difluorocyclohexane-1-carboxylate |
InChI |
InChI=1S/C14H18F4O3/c15-13(16)5-1-9(2-6-13)11(19)21-12(20)10-3-7-14(17,18)8-4-10/h9-10H,1-8H2 |
Clave InChI |
CLEVEZHHCYIWPF-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1C(=O)OC(=O)C2CCC(CC2)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4,4A,5,5A-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-C]pyrazole-3-carboxylate](/img/structure/B13902059.png)





![5-[(3,5-dimethoxyphenyl)methoxy]-2H-pyrazol-3-amine hydrochloride](/img/structure/B13902075.png)
![Tert-butyl 2-(2-oxoethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13902076.png)





